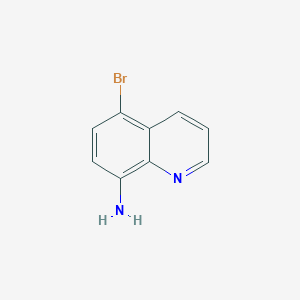

5-Bromoquinolin-8-amine

Description

Properties

IUPAC Name |

5-bromoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEABITRRZOHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346658 | |

| Record name | 5-bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53472-18-7 | |

| Record name | 5-Bromo-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53472-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-quinolin-8-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Properties, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas, including infectious diseases and oncology.[3][4] Within this important class of compounds, 5-Bromoquinolin-8-amine emerges as a key synthetic intermediate, offering a versatile platform for the generation of novel molecular entities. The strategic placement of the bromine atom at the C5-position and the amino group at the C8-position provides two reactive handles for diverse chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its utility in modern drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature with the chemical formula C₉H₇BrN₂.[5][6] Its structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a bromine atom at position 5 and an amino group at position 8.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53472-18-7 | [5][6] |

| Molecular Formula | C₉H₇BrN₂ | [5][6] |

| Molecular Weight | 223.07 g/mol | [5][6] |

| Melting Point | 109-110 °C | [7] |

| Boiling Point | 353.3 °C at 760 mmHg | [6][8] |

| Density | 1.6 g/cm³ | [8] |

| LogP | 3.20 | [7] |

| Appearance | Yellow solid | [1] |

The presence of the amino group, a strong activating group, and the bromine atom, a deactivating but ortho-, para-directing group, on the quinoline ring significantly influences its reactivity in electrophilic substitution reactions. The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.

Structural Elucidation: Spectroscopic Analysis

The unequivocal identification and characterization of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, Chloroform-d) δ (ppm): 8.81 (dd, J = 4.2, 1.5 Hz, 1H), 8.49 (dd, J = 8.6, 1.5 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.57 (dd, J = 8.5, 4.2 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H).[1]

¹³C NMR (101 MHz, Chloroform-d) δ (ppm): 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, 109.91.[1]

-

Interpretation: The ¹H NMR spectrum shows distinct signals in the aromatic region, characteristic of the quinoline ring protons. The coupling patterns (doublets and doublets of doublets) are consistent with the substitution pattern. The ¹³C NMR spectrum displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the bromine and amino substituents.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 1620-1450 | C=C and C=N stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| 1335-1250 | C-N stretch | Aryl Amine |

| ~1050 | C-Br stretch | Aryl Bromide |

-

Interpretation: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3250 cm⁻¹ region.[9] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] The fragmentation pattern of amines is often dominated by alpha-cleavage.[11] For this compound, fragmentation would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine atom.

Synthesis and Purification

The synthesis of this compound can be approached through the direct bromination of 8-aminoquinoline. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of undesired byproducts.

Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the electrophilic bromination of 8-aminoquinoline, a reaction known to produce a mixture of mono- and di-brominated products.[2] The subsequent purification is critical for isolating the desired C5-monobrominated product.

Materials:

-

8-Aminoquinoline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane, Ethyl acetate, and Triethylamine for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline (1.0 eq) in anhydrous chloroform or dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2]

Experimental Protocol: Purification

The separation of 5-bromo-8-aminoquinoline from its dibrominated analog is challenging due to their similar polarities.[2] Column chromatography with a basic modifier is often necessary.[12]

-

Column Preparation: Pack a silica gel column using a slurry prepared in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. To improve the separation and prevent tailing of the basic amine products, it is recommended to add a small percentage (0.1-1%) of triethylamine to the eluent.[12]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

-

Final Product: Remove the solvent under reduced pressure to yield the purified product as a yellow solid.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the inherent electronic properties of the quinoline ring system.

Electrophilic Aromatic Substitution

The amino group at the C8 position is a powerful activating group, directing electrophiles to the ortho and para positions. The position para to the amino group (C5) is already occupied by a bromine atom. The positions ortho to the amino group are C7 and the nitrogen-containing ring. The bromination of 8-aminoquinoline yielding the 5-bromo and 5,7-dibromo derivatives indicates that the positions activated by the amino group are susceptible to electrophilic attack.[2]

Caption: Simplified mechanism of electrophilic bromination at the C5 position of 8-aminoquinoline.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis and drug discovery for building molecular complexity.

Applications in Drug Discovery

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a classic example.[13][14] this compound serves as a valuable starting material for the synthesis of novel 8-aminoquinoline derivatives with potential therapeutic applications.

Precursor for Antimalarial Agents

The 8-aminoquinoline core is essential for activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[13] Modifications at the C5 position of the quinoline ring can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. The bromine atom in this compound can be replaced with various aryl or alkyl groups through cross-coupling reactions to generate libraries of novel antimalarial candidates.[7]

Scaffold for Kinase Inhibitors

The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[15] Several quinoline-based compounds have been developed as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][16][17] this compound can be utilized as a building block to synthesize novel quinoline derivatives that can be screened for their inhibitory activity against various kinases. The amino group can be functionalized to introduce side chains that interact with specific residues in the kinase active site, while the C5 position can be modified to enhance potency and selectivity.

Caption: Key application areas of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant.[16] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. With a solid understanding of its chemical properties, structure, and reactivity, researchers can effectively leverage this compound to develop novel therapeutic agents targeting a range of diseases, from malaria to cancer. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for scientists working with this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]

- 3. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. (PDF) Synthesis of 5-Bromoisoquinoline and [research.amanote.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-amine is a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed examination of the critical physicochemical characteristics of this compound, including its molecular structure, solubility, melting point, acidity (pKa), and spectral properties. Each parameter is discussed in the context of its importance in drug discovery and development, supported by established experimental protocols and available data. Where experimental data for the target molecule is not publicly available, this guide provides well-reasoned estimations based on the analysis of structurally related compounds and the electronic effects of its substituents.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the quinoline core, the electron-donating amino group, and the electron-withdrawing bromo substituent governs its reactivity, polarity, and potential for intermolecular interactions.

The structure of this compound is depicted below:

An In-depth Technical Guide to the Properties, Mechanism of Action, and Associated Hazards of a Key Cannabinoid Receptor Modulator

Disclaimer: The initial query for CAS number 53472-18-7 identifies the compound 5-Bromoquinolin-8-amine.[1][2][3] However, the detailed request for an in-depth technical guide suitable for drug development professionals, including information on signaling pathways and experimental workflows, strongly suggests an interest in the well-studied pharmacological agent N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , commonly known as Rimonabant (SR141716A). This guide will focus on Rimonabant. For clarity, the basic properties and hazards of this compound are summarized first.

Part 1: this compound (CAS: 53472-18-7)

Physicochemical Properties

This compound is a chemical intermediate with the following properties:

| Property | Value |

| Molecular Formula | C9H7BrN2[1][2] |

| Molecular Weight | 223.07 g/mol [3] |

| Melting Point | 109-110 °C[1] |

| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 167.5 ± 23.7 °C[1] |

| Appearance | Not specified, likely a solid at room temperature |

| Solubility | Not specified |

Hazards and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[3]

-

Acute Toxicity (Oral): Harmful if swallowed (H302).[3]

-

Skin Corrosion/Irritation: Causes skin irritation (H315).[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Part 2: Rimonabant (SR141716A) - A Comprehensive Technical Review

Introduction

Rimonabant, with the chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a seminal molecule in the study of the endocannabinoid system.[4] Initially developed as a potent and selective antagonist for the cannabinoid type 1 (CB1) receptor, it was later characterized as an inverse agonist.[5][6] Marketed as an anti-obesity drug, Rimonabant was withdrawn from the European market in 2008 due to concerns about serious psychiatric side effects, including depression and anxiety.[7][8] Despite its withdrawal, the Rimonabant scaffold remains a critical tool for researchers and a foundation for the development of new peripherally restricted CB1 antagonists with improved safety profiles.[7][8]

Physicochemical Properties of Rimonabant

| Property | Value |

| Molecular Formula | C22H21Cl3N4O |

| Molecular Weight | 463.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Practically insoluble in water, soluble in organic solvents like ethanol and DMSO |

| Topological Polar Surface Area (TPSA) | ~50 Ų[8] |

Mechanism of Action: A Dual Role as Antagonist and Inverse Agonist

Rimonabant exerts its pharmacological effects primarily through its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[7][8]

-

Antagonistic Activity: Rimonabant competitively binds to the CB1 receptor, blocking the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists (like Δ9-tetrahydrocannabinol, the active component of cannabis).[5] This prevents the activation of downstream signaling pathways.

-

Inverse Agonist Activity: The CB1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Rimonabant not only blocks agonist-induced signaling but also reduces this basal level of receptor activity.[4][5] This inverse agonism is believed to be mediated by the stabilization of an inactive conformation of the receptor.[9] Studies have shown that the interaction of Rimonabant's C3 substituent with the amino acid residue Lysine 3.28(192) in the receptor is crucial for its inverse agonist properties.[9]

The following diagram illustrates the dual mechanism of Rimonabant at the CB1 receptor.

Figure 1: Rimonabant acts as an inverse agonist by stabilizing the inactive state of the CB1 receptor, thereby reducing its basal signaling activity.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of Rimonabant and its analogues has been extensively explored, often involving the construction of a central pyrazole core.[10][11] The general synthetic approach involves the condensation of a β-diketone with a hydrazine derivative to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide side chain.

Structure-activity relationship studies have revealed key features of the Rimonabant scaffold that are critical for its affinity and activity at the CB1 receptor:

-

1-(2,4-dichlorophenyl) group: This moiety is crucial for high-affinity binding.

-

5-(4-chlorophenyl) group: Modifications at this position can influence selectivity and potency.

-

4-methyl group: While not essential for binding, it can impact the overall conformation.

-

N-(piperidin-1-yl)-carboxamide at position 3: This group is a key determinant of the compound's inverse agonist properties.[6][9]

Experimental Protocols

2.4.1 Radioligand Binding Assay for CB1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., Rimonabant) for the CB1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human CB1 receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 antagonist (e.g., [3H]SR141716A) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Figure 2: A simplified workflow for determining the binding affinity of Rimonabant to the CB1 receptor.

2.4.2 In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of Rimonabant to act as an inverse agonist by assessing its effect on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells expressing the CB1 receptor (e.g., N18TG2 neuroblastoma cells).[5]

-

Cell Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a CB1 agonist and varying concentrations of Rimonabant.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

-

Data Analysis: A CB1 agonist will inhibit forskolin-stimulated cAMP accumulation. An inverse agonist like Rimonabant will increase cAMP levels above the basal (forskolin-only) level.[5]

Hazards and Toxicology of Rimonabant

The primary hazard associated with Rimonabant is its potential to induce serious psychiatric adverse effects. Clinical trials and post-marketing surveillance revealed an increased risk of:[7][8]

-

Depression and suicidal ideation

-

Anxiety

-

Nausea

These central nervous system (CNS) related side effects are a direct consequence of its action on CB1 receptors in the brain, which are involved in mood and emotional regulation.[8]

Handling Precautions: For research purposes, Rimonabant should be handled with appropriate laboratory safety measures. It is a potent pharmacological agent and should be treated as a hazardous substance. Use of PPE is mandatory.

Future Directions: Peripherally Restricted CB1 Antagonists

The adverse CNS effects of Rimonabant have spurred the development of new CB1 antagonists that do not cross the blood-brain barrier (BBB).[8][12] The rationale is to target peripheral CB1 receptors, which are involved in metabolic processes, while avoiding the central receptors responsible for the psychiatric side effects. Strategies to achieve peripheral restriction include increasing the topological polar surface area (TPSA) or introducing charged groups into the molecule to limit its ability to passively diffuse across the BBB.[8]

Conclusion

Rimonabant is a molecule of significant historical and scientific importance. While its clinical use was curtailed by safety concerns, it remains an invaluable pharmacological tool for dissecting the complexities of the endocannabinoid system. The lessons learned from the Rimonabant story have paved the way for the rational design of a new generation of safer, peripherally acting CB1 receptor antagonists with therapeutic potential in metabolic disorders.

References

- 1. This compound | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 2. This compound | CAS 53472-18-7 [matrix-fine-chemicals.com]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel antiobesity agents: synthesis and pharmacological evaluation of analogues of Rimonabant and of LH21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromoquinolin-8-amine molecular weight and formula

An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Synthesis, Properties, and Applications

Abstract

This compound is a halogenated derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthesis protocols, and key applications for researchers, chemists, and drug development professionals. We will explore the causality behind its synthesis, its role as a versatile chemical building block for advanced molecular architectures, and the critical safety protocols required for its handling.

Compound Identification

Proper identification is the foundation of any chemical workflow. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53472-18-7 | Matrix Fine Chemicals[2] |

| Molecular Formula | C₉H₇BrN₂ | Synblock[3] |

| Molecular Weight | 223.07 g/mol | PubChem[1][4] |

| InChIKey | GEABITRRZOHARP-UHFFFAOYSA-N | PubChem[1][4] |

| Common Synonyms | 5-Bromo-8-quinolinamine, 8-amino-5-bromoquinoline | PubChem[1][4] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the purification, characterization, and handling of this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | Thermo Fisher Scientific[5] |

| Melting Point | 109-110 °C | Chemsrc[3] |

| Boiling Point | 353.3 °C at 760 mmHg | Chemical-Suppliers.com[2] |

| Density | 1.6 ± 0.1 g/cm³ | Chemsrc[3] |

| LogP | 3.20 | Chemsrc[3] |

While specific, universally referenced NMR spectra are not available in the aggregated search results, the structural analogue 5,7-dibromo-8-hydroxyquinoline provides insight into expected peak regions. For this compound, one would anticipate characteristic aromatic proton signals in the δ 7.0-9.0 ppm range in ¹H NMR, with the amine protons appearing as a broader signal. The ¹³C NMR would show distinct signals for the nine carbon atoms of the quinoline ring.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from different precursors. A common and illustrative method involves a multi-step pathway starting from 8-hydroxyquinoline, a readily available starting material. This approach demonstrates several fundamental and chemoselective transformations crucial in organic synthesis.

Caption: Multi-step synthesis of this compound from 8-hydroxyquinoline.

Detailed Synthesis Protocol

This protocol is a representative synthesis adapted from procedures for related quinoline derivatives[6][7].

Step 1: Synthesis of 5-Amino-8-hydroxyquinoline (Intermediate)

-

Nitrosation: Dissolve 8-hydroxyquinoline (1 equiv.) in aqueous hydrochloric acid at 0°C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise while maintaining the temperature below 5°C. The formation of the nitroso intermediate is typically indicated by a color change.

-

Causality: The acidic medium generates nitrous acid (HONO) in situ, which acts as the electrophile for the electrophilic aromatic substitution at the electron-rich 5-position of the activated quinoline ring.

-

-

Reduction: To the solution containing the 5-nitroso intermediate, add a solution of sodium dithionite (Na₂S₂O₄) (3-4 equiv.) in water. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

-

Causality: Sodium dithionite is a powerful and cost-effective reducing agent capable of converting the nitroso group directly to a primary amine.

-

-

Isolation: Neutralize the reaction mixture to precipitate the 5-amino-8-hydroxyquinoline. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination to 5-Bromo-8-aminoquinoline

-

Reaction Setup: Dissolve 5-amino-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid.

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1.1 equiv.) dropwise at room temperature in the dark.

-

Causality: The amino and hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the 5-position is targeted. Using a controlled amount of the brominating agent is key to achieving mono-bromination selectively[8].

-

-

Workup and Purification: After the reaction is complete, quench any excess bromine. The organic layer is washed with a sodium bicarbonate solution and dried. The final product, this compound, is purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold, from which this compound is derived, is a well-established "privileged structure" in medicinal chemistry due to its ability to chelate metal ions and interact with various biological targets[6][9]. The introduction of a bromine atom at the 5-position significantly enhances its utility as a chemical building block.

Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.

-

Scaffold for Anticancer Agents: The quinoline core is present in numerous anticancer drugs. The bromine atom on this compound serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to build libraries of potential kinase inhibitors or DNA-intercalating agents[9].

-

Precursor for Antimicrobial and Antifungal Compounds: 8-Hydroxyquinoline derivatives exhibit potent antimicrobial activity, often linked to their ability to chelate essential metal ions required by microbes[6][7]. This compound is a key intermediate for synthesizing novel derivatives with enhanced potency and modified pharmacokinetic properties.

-

Fluorescent Sensors and Materials Science: The quinoline ring is inherently fluorescent. Modifications via the bromo-substituent can be used to tune the electronic properties of the molecule, creating novel fluorescent chemosensors for metal ion detection or building blocks for organic light-emitting diodes (OLEDs)[6][9].

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting. The compound is classified as an irritant and is harmful if ingested or inhaled.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation[5].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

-

References

- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 53472-18-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of 5-Bromo-8-Aminoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 5-bromo-8-aminoquinoline. Emerging from the rich history of 8-aminoquinoline antimalarial research, this halogenated derivative has carved its own niche as a valuable synthetic intermediate in medicinal chemistry. This document delves into the historical context of its development, details modern synthetic protocols, provides key analytical data for its characterization, and explores its applications in the synthesis of more complex molecules. By synthesizing historical accounts with contemporary experimental insights, this guide serves as an essential resource for researchers and professionals working with quinoline-based compounds in drug discovery and development.

Introduction: A Legacy of Antimalarial Research

The story of 5-bromo-8-aminoquinoline is intrinsically linked to the broader history of the 8-aminoquinoline class of compounds, which revolutionized the treatment of malaria. The quest for synthetic antimalarials began in the early 20th century, driven by the need to find alternatives to quinine. The first clinically significant 8-aminoquinoline, pamaquine (formerly Plasmochin), was synthesized in the 1920s and demonstrated efficacy against the relapsing forms of vivax malaria.[1] This was a significant breakthrough, as existing treatments were largely ineffective against the dormant liver stages of the parasite.

The advent of World War II spurred a massive research effort, particularly in the United States, to develop more effective and less toxic antimalarials to protect troops in endemic regions.[2] This program led to the development of primaquine in the 1940s, a less toxic and more effective analog of pamaquine, which remains a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria to this day.[3][4] The success of these 8-aminoquinoline drugs laid the foundation for extensive research into the structure-activity relationships of this chemical scaffold, leading to the synthesis and investigation of numerous derivatives, including halogenated variants like 5-bromo-8-aminoquinoline.

While not a frontline antimalarial drug itself, 5-bromo-8-aminoquinoline emerged as a key building block in the synthesis of novel therapeutic agents. Its discovery and development are a testament to the ongoing exploration of the chemical space around the 8-aminoquinoline core to modulate biological activity and pharmacokinetic properties.

The Genesis of 5-Bromo-8-Aminoquinoline: A Synthetic Perspective

The precise date and discoverer of the first synthesis of 5-bromo-8-aminoquinoline are not prominently documented in the readily available historical literature, which tends to focus on the flagship drugs of the 8-aminoquinoline class. However, its synthesis is a logical extension of the extensive investigations into the electrophilic substitution reactions of 8-aminoquinoline and its derivatives.

The 8-aminoquinoline ring system is activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles primarily to the 5- and 7-positions of the quinoline ring. The direct bromination of 8-aminoquinoline, therefore, presents a challenge in achieving regioselectivity, often yielding a mixture of mono- and di-brominated products.

Early Synthetic Approaches and Challenges

Early methods for the bromination of quinolines and their derivatives often employed harsh reagents and lacked the selectivity of modern synthetic techniques. The direct bromination of 8-aminoquinoline with molecular bromine (Br₂) typically leads to a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[5] The separation of these closely related products can be challenging due to their similar physical properties.

Modern Synthetic Methodologies: Taming the Reactivity

Contemporary organic synthesis offers more refined methods for the selective preparation of 5-bromo-8-aminoquinoline. A key advancement has been the use of milder and more selective brominating agents.

A well-established and efficient method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction of 8-aminoquinoline with one equivalent of NBS in a suitable solvent, such as acetonitrile, affords 5-bromo-8-aminoquinoline as the major product.[5] This method offers improved regioselectivity over the use of molecular bromine, minimizing the formation of the dibrominated byproduct.

Experimental Protocol: Synthesis of 5-Bromo-8-Aminoquinoline via NBS Bromination [5]

Materials:

-

8-Aminoquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminoquinoline (1.0 equivalent) in acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the pure 5-bromo-8-aminoquinoline.

-

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is chosen over molecular bromine for its ability to provide a low, steady concentration of bromine in the reaction mixture, which favors electrophilic aromatic substitution and enhances regioselectivity for the more activated C5 position.

-

Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction without interfering with the bromination process.

-

Aqueous Bicarbonate Wash: This step is crucial to remove any acidic byproducts, such as succinimide and HBr, which can protonate the aminoquinoline product and complicate the purification process.

-

Column Chromatography: Due to the potential for the formation of small amounts of the 5,7-dibromo byproduct and other impurities, column chromatography is essential for obtaining a highly pure sample of 5-bromo-8-aminoquinoline.

Logical Workflow for Synthesis and Purification:

References

- 1. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]

- 5. acgpubs.org [acgpubs.org]

A Theoretical Chemist's Guide to 5-Bromoquinolin-8-amine: Bridging Quantum Mechanics and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-amine stands as a molecule of significant interest within the vast landscape of heterocyclic chemistry, primarily due to the established pharmacological importance of the 8-aminoquinoline scaffold. This technical guide provides a comprehensive framework for the theoretical investigation of this compound, outlining a synergistic approach that integrates computational chemistry with experimental validation. While direct theoretical studies on this specific molecule are nascent, this document leverages established methodologies from related quinoline derivatives to propose a robust workflow for elucidating its structural, electronic, and spectroscopic properties. By detailing a roadmap for in-silico analysis—from geometry optimization using Density Functional Theory (DFT) to the prediction of spectroscopic signatures and reactivity descriptors—this guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound and its analogs.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antifungal properties[1][2][3]. The 8-aminoquinoline subclass is particularly noteworthy for its unique ability to eradicate dormant liver-stage malaria parasites, a feat for which primaquine and tafenoquine are the only licensed drugs[4][5]. The introduction of a bromine atom at the 5-position of the quinoline ring, as in this compound, offers a tantalizing prospect for modulating the molecule's physicochemical and biological properties. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a common feature in drug design.

Derivatives of 8-hydroxyquinoline, a closely related scaffold, have demonstrated the significance of substitution patterns in determining biological activity[2][6][7]. For instance, brominated 8-hydroxyquinolines have been investigated for their anticancer effects[8]. Given this context, a thorough theoretical understanding of this compound is a critical first step in rationally designing novel therapeutic agents.

The Synergy of Theory and Experiment: A Methodological Blueprint

A purely theoretical approach, while powerful, is most impactful when coupled with experimental validation. This guide proposes a workflow where computational predictions inform and are validated by experimental data.

Caption: Proposed workflow for the integrated theoretical and experimental study of this compound.

Core Theoretical Framework: A Deep Dive into Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest[9][10][11].

Proposed Computational Protocol

A robust computational study of this compound can be initiated with the following protocol:

-

Software: Gaussian 09 or a more recent version is a suitable choice.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven track record with organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for this system, including diffuse functions (++) for accurately describing non-covalent interactions and polarization functions (d,p) for describing the shape of the electron density.

-

Solvation Model: To simulate a biological environment, calculations can be performed in a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarizable Continuum Model (PCM).

Geometry Optimization and Structural Parameters

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key structural parameters.

| Parameter | Predicted Value (Illustrative) | Significance |

| C-Br Bond Length | ~1.90 Å | Influences reactivity and potential for halogen bonding. |

| C-N (amine) Bond Length | ~1.40 Å | Provides insight into the electron-donating nature of the amine group. |

| Dihedral Angles | TBD | Determines the planarity of the molecule, affecting stacking interactions. |

Vibrational Spectroscopy: The Molecular Fingerprint

Once the optimized geometry is obtained, a frequency calculation can be performed. This not only confirms that the structure is a true energy minimum but also predicts the vibrational spectra (FT-IR and Raman). These predicted spectra can be directly compared with experimental data for validation.

Unveiling Electronic Behavior and Reactivity

The electronic properties of this compound are key to understanding its stability, reactivity, and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity[9].

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding non-covalent interactions and receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify the delocalization of electron density and hyperconjugative interactions, which contribute to molecular stability[12].

Predicting Spectroscopic Signatures for Experimental Correlation

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for structure elucidation and validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to confirm the molecular structure[13][14][15].

Electronic Spectra (UV-Vis) with TD-DFT

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.

Implications for Drug Development

The theoretical data generated for this compound can directly inform drug development efforts:

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogs, researchers can build models that correlate specific molecular features with biological activity.

-

Metabolic Stability: The reactivity descriptors can help predict potential sites of metabolism, allowing for modifications to improve the drug's pharmacokinetic profile.

-

Target Binding: The MEP and information on hydrogen bonding capabilities can be used in molecular docking studies to predict how the molecule might bind to a specific protein target. The 8-aminoquinoline class is known to act via metabolic activation to produce reactive oxygen species (ROS), and theoretical studies can help elucidate the electronic properties that facilitate this process[4][16].

Conclusion: A Roadmap for Future Research

This guide has laid out a comprehensive theoretical framework for the investigation of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into its structural, electronic, and spectroscopic properties. The true power of this approach, however, lies in its integration with experimental work. The theoretical predictions outlined herein should serve as a roadmap to guide synthesis, characterization, and biological evaluation, ultimately accelerating the exploration of this compound's potential as a valuable scaffold in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 14. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.lstmed.ac.uk [research.lstmed.ac.uk]

Quantum Chemical-Guided Analysis of 5-Bromo-8-Aminoquinoline: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 5-Bromo-8-Aminoquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its derivatives, 8-aminoquinolines are particularly noteworthy, with established applications as antimalarial drugs like Primaquine and Tafenoquine.[3][4] The introduction of a bromine atom at the C5 position to create 5-bromo-8-aminoquinoline offers a compelling modification for drug development. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding interactions.[5]

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide an indispensable toolkit for modern drug discovery.[6] These in silico methods allow for a deep, predictive understanding of a molecule's electronic structure, reactivity, and spectroscopic properties before committing resources to complex synthesis and in vitro testing.[7] This guide provides a comprehensive technical framework for performing and interpreting quantum chemical calculations on 5-bromo-8-aminoquinoline, designed for researchers, scientists, and drug development professionals.

Theoretical Foundations: The Computational Lens

To accurately model 5-bromo-8-aminoquinoline, we rely on two primary quantum chemical methods: Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

-

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems.[8] It is widely used for calculating properties like optimized molecular geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO).[7]

-

Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT, TD-DFT is employed to study excited states.[9] It is a powerful tool for predicting electronic absorption spectra (UV-Vis), providing insights into a molecule's light-absorbing properties and electronic transitions.[10][11]

The accuracy of these calculations is highly dependent on the choice of the functional and basis set. For a molecule containing a halogen like bromine, a robust combination is essential.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for organic molecules.

-

Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a flexible description of electron distribution.[12] The inclusion of diffuse functions (+) is crucial for accurately describing anions and weak interactions, while polarization functions (d,p) account for the non-spherical distortion of electron clouds in chemical bonds.[13]

-

Solvent Effects (PCM): Biological processes occur in solution. The Polarizable Continuum Model (PCM) is a widely used method to approximate the effect of a solvent by treating it as a continuous dielectric medium, which is more computationally feasible than modeling individual solvent molecules.[14][15][16]

Computational Workflow: From Structure to Spectra

A systematic computational analysis involves a series of interconnected steps. The goal is to first find the most stable structure of the molecule and then use that optimized geometry to calculate all other properties of interest.

Caption: A typical workflow for quantum chemical analysis.

Part A: Ground State Properties via DFT

Protocol 1: Geometry Optimization and Frequency Analysis

The foundational step is to determine the molecule's most stable three-dimensional structure at its lowest energy state.

Objective: To find the equilibrium geometry of 5-bromo-8-aminoquinoline and confirm it is a true energy minimum.

Methodology:

-

Structure Input: Build the initial 3D structure of 5-bromo-8-aminoquinoline using a molecular editor like GaussView.[18]

-

Input File Creation: Prepare a Gaussian input file (.gjf) with the following route section. This example assumes a neutral molecule with a singlet spin state (charge=0, multiplicity=1) and simulates it in ethanol.

-

Execution & Analysis: Run the calculation. Upon completion, verify the following in the output file (.log):

-

Convergence: Confirm that the optimization has converged by searching for "Optimization completed."

-

Frequencies: Search for the "Frequencies" section. A true minimum on the potential energy surface will have no imaginary frequencies (reported as negative values).[9]

-

Analysis 1: Molecular Geometry

The optimized geometry provides precise bond lengths and angles. These structural parameters are fundamental to understanding the molecule's shape and steric profile, which are critical for receptor binding.

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å) |

| Bond Length | C5 | Br | Value from calculation |

| Bond Length | C8 | N | Value from calculation |

| Bond Length | N(amino) | H | Value from calculation |

| Parameter | Atom 1 | Atom 2 | Atom 3 |

| Bond Angle | C4 | C5 | Br |

| Bond Angle | C7 | C8 | N |

| Caption: Table of key optimized geometrical parameters for 5-bromo-8-aminoquinoline. Values are populated from the computational output. |

Analysis 2: Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[20][21]

-

Small Energy Gap: A smaller gap suggests the molecule is more reactive, more polarizable, and requires less energy to be excited. Such molecules are often termed "soft."[19][20]

-

Large Energy Gap: A larger gap indicates higher kinetic stability and lower chemical reactivity, characteristic of a "hard" molecule.[19][20]

This analysis helps predict sites susceptible to electrophilic or nucleophilic attack and informs the design of derivatives with tuned reactivity.

| Property | Calculated Value (eV) |

| HOMO Energy | Value from calculation |

| LUMO Energy | Value from calculation |

| HOMO-LUMO Gap (ΔE) | Value from calculation |

| Caption: Calculated electronic properties of 5-bromo-8-aminoquinoline. |

Part B: Excited State Properties via TD-DFT

Protocol 2: Simulating the UV-Vis Absorption Spectrum

Objective: To predict the electronic absorption spectrum and identify the key electronic transitions.

Software: Gaussian 16

Methodology:

-

Input File Creation: Using the optimized geometry from the previous step, create a new input file for a TD-DFT calculation. The Geom=Check keyword retrieves the previously optimized structure.

Causality Note: The TD(NStates=20) keyword requests the calculation of the first 20 excited states, which is typically sufficient to cover the relevant UV-Vis range for molecules of this type.[22]

-

Execution & Analysis: Run the calculation. The output file will contain a section detailing the excited states, their corresponding excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f). The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are generally considered significant.[23]

Analysis 3: Spectral Interpretation

The TD-DFT output allows for the reconstruction of the theoretical UV-Vis spectrum. The main absorption bands correspond to transitions with high oscillator strengths. The analysis involves correlating these transitions with the specific molecular orbitals involved (e.g., HOMO → LUMO).[24]

| Excited State | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| 1 | Value from calculation | Value from calculation | e.g., HOMO -> LUMO (95%) |

| 2 | Value from calculation | Value from calculation | e.g., HOMO-1 -> LUMO (80%) |

| ... | ... | ... | ... |

| Caption: Predicted electronic transitions for 5-bromo-8-aminoquinoline in ethanol. |

This data is invaluable for confirming the identity of a synthesized compound when compared with experimental spectra and for understanding how structural modifications might alter its photophysical properties.

Conclusion and Future Outlook

This guide has detailed a robust and validated workflow for the quantum chemical analysis of 5-bromo-8-aminoquinoline. By leveraging DFT and TD-DFT, researchers can derive deep, actionable insights into the molecule's structural, electronic, and spectroscopic properties. The data generated from these calculations—optimized geometry, frontier orbital energies, and simulated spectra—provides a powerful predictive foundation for rational drug design. These computational results can guide synthetic efforts, explain structure-activity relationships, and accelerate the development of novel quinoline-based therapeutics.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. medium.com [medium.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ReSpect program [respectprogram.org]

- 11. ReSpect program [respectprogram.org]

- 12. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gaussian.com [gaussian.com]

- 14. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 15. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 21. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 22. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 23. UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations [mdpi.com]

- 24. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Electronic Landscape: A Technical Guide to the 5-Bromoquinolin-8-amine Scaffold

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the electronic properties of the 5-bromoquinolin-8-amine scaffold. In the absence of extensive experimental data for this specific molecule, this document leverages established knowledge of the parent 8-aminoquinoline framework, the influence of halogen substitution, and robust computational methodologies to present a comprehensive theoretical and predictive analysis. This guide is designed to equip researchers with the foundational understanding necessary to harness the potential of this compound in medicinal chemistry, materials science, and organic electronics.

Introduction: The Quinoline Core and the Significance of 8-Amino Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in a vast array of biologically active compounds and functional materials.[1] Its inherent aromaticity and the presence of a nitrogen heteroatom imbue it with a rich electronic character. The introduction of an amino group at the 8-position significantly modulates these properties. 8-Aminoquinoline (AQ) itself is a well-established building block in medicinal chemistry, most notably as the core of antimalarial drugs like primaquine.[2] The amino group, a potent electron-donating group, engages in electronic communication with the quinoline nucleus, influencing its reactivity, coordination chemistry, and photophysical behavior.[3]

The electronic landscape of the 8-aminoquinoline scaffold is characterized by a delicate interplay between the electron-donating amino group and the electron-withdrawing nature of the pyridine ring. This push-pull electronic arrangement is fundamental to its diverse applications.

The Influence of 5-Bromo Substitution: A Halogen's Impact on Electronic Properties

The introduction of a bromine atom at the 5-position of the 8-aminoquinoline scaffold is anticipated to profoundly influence its electronic properties through a combination of inductive and resonance effects. Bromine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I), which can be expected to lower the energy levels of the molecular orbitals.

Furthermore, as a halogen, bromine possesses lone pairs of electrons that can participate in resonance, acting as a weak π-donor (+R effect). This dual electronic nature of halogens can lead to nuanced effects on the electronic structure and reactivity of the molecule.[4] In the context of the this compound scaffold, the bromine atom is strategically positioned on the carbocyclic ring, where its electronic influence can modulate the overall electron density distribution and impact key electronic parameters.

Physicochemical Properties: A Cursory Overview

While detailed experimental electronic data is scarce, some basic computed physicochemical properties for this compound are available from public databases.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[5] |

| Molecular Weight | 223.07 g/mol | PubChem[5] |

| XLogP3 | 2.6 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |

These computed values provide a basic profile of the molecule, suggesting moderate lipophilicity and the capacity for hydrogen bonding, which are crucial considerations in drug design and materials science.

Computational Analysis: Predicting the Electronic Landscape

Given the limited experimental data, computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful avenue for elucidating the electronic properties of this compound.[6][7] These methods have been successfully applied to predict the electronic structure, molecular orbitals, and absorption spectra of a wide range of quinoline derivatives.[8][9]

Methodology for Computational Investigation

A robust computational workflow is essential for obtaining reliable predictions of the electronic properties of this compound. The following protocol outlines a well-established approach:

Step 1: Geometry Optimization

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[6]

-

Basis Set: 6-311+G(d,p)[10]

-

Procedure: The initial 3D structure of this compound is subjected to geometry optimization to find the lowest energy conformation. A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

Step 2: Frontier Molecular Orbital (FMO) Analysis

-

Method: DFT (using the optimized geometry from Step 1)

-

Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (Eg) is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.[6]

Step 3: Prediction of UV-Vis Absorption Spectrum

-

Method: Time-Dependent Density Functional Theory (TD-DFT)[10]

-

Functional: CAM-B3LYP (Coulomb-attenuating method B3LYP) is often recommended for charge-transfer excitations.[7]

-

Basis Set: 6-311+G(d,p)

-

Solvent Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effect of a solvent (e.g., ethanol, DMSO) on the electronic transitions.[11]

-

Procedure: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

Diagrammatic Representation of the Computational Workflow:

Caption: A typical computational workflow for predicting the electronic properties of this compound.

Predicted Electronic Properties and Their Implications

Based on the established effects of amino and bromo substituents on aromatic systems, the following electronic properties are anticipated for this compound:

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is expected to be localized primarily on the electron-rich 8-aminoquinoline ring, with significant contributions from the nitrogen lone pair and the π-system of the benzene ring. The LUMO is likely to be distributed over the entire quinoline scaffold, with a notable contribution from the pyridine ring. The electron-withdrawing bromine at the 5-position is predicted to lower the energies of both the HOMO and LUMO compared to the parent 8-aminoquinoline.[4]

-

HOMO-LUMO Energy Gap: The HOMO-LUMO gap is a key determinant of a molecule's electronic behavior. A smaller energy gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. The interplay of the electron-donating amino group and the electron-withdrawing bromo substituent will dictate the precise energy gap of this compound.

-

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to exhibit characteristic π-π* transitions. The presence of the amino group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The bromine substituent may induce further shifts in the absorption bands.

-

Solvatochromism: Aminoquinoline derivatives are known to exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent.[12][13] This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. It is highly probable that this compound will also display solvatochromic behavior, which could be exploited in the design of chemical sensors.

Potential Applications Based on Electronic Properties

The unique electronic architecture of the this compound scaffold suggests its potential utility in several advanced applications:

-

Medicinal Chemistry: The 8-aminoquinoline core is a well-known pharmacophore.[14] The electronic modifications introduced by the 5-bromo substituent could be leveraged to fine-tune the binding affinity of drug candidates to their biological targets. The bromine atom also provides a handle for further synthetic modifications via cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.[15]

-

Organic Electronics: Molecules with tunable HOMO-LUMO gaps are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The predicted electronic properties of this compound make it a candidate for investigation as a component in such devices.

-

Fluorescent Probes and Sensors: The potential for solvatochromism and the inherent fluorescence of the quinoline core suggest that this compound and its derivatives could be developed as fluorescent probes for detecting specific analytes or changes in the microenvironment.

Conclusion